
Ethyl 2-(trifluoromethyl)furan-3-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)furan-3-carboxylate is a fluorinated furan derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and an ethyl ester (-COOEt) moiety at the 3-position of the furan ring. This compound is part of a broader class of fluorinated esters known for their enhanced chemical stability, lipophilicity, and reactivity, making them valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Notably, this compound (CAS: Not explicitly listed in evidence) has been discontinued by suppliers like CymitQuimica, though its structural analogs remain commercially available for research and industrial applications . The trifluoromethyl group imparts electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions and cross-coupling reactions, while the ethyl ester enhances solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)furan-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)furan-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The process can be summarized as follows:
Starting Materials: 2-(trifluoromethyl)furan-3-carboxylic acid and ethanol.
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)furan-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (CAS: 26431-52-7)
- Molecular Formula : C₉H₉F₃O₃
- Molecular Weight : 222.16 g/mol
- Key Features: A methyl group at the 2-position and trifluoromethyl at the 4-position.
- Applications : Used in organic synthesis for constructing complex heterocycles. Liquid at room temperature, with storage at ambient conditions .
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (CAS: 17515-73-0)
- Molecular Formula : C₉H₉F₃O₃
- Molecular Weight : 222.16 g/mol
- Applications : Explored in medicinal chemistry for its metabolic stability .
Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate (CAS: 175276-71-8)
- Molecular Formula: C₁₅H₁₃NO₅
- Molecular Weight : 295.27 g/mol
- Key Features : Incorporation of a nitro-phenyl group introduces strong electron-withdrawing effects, increasing acidity of the furan ring and facilitating photochemical reactions.
- Applications : Used in dye synthesis and as a precursor for nitro-reduction pathways .
Physicochemical and Reactivity Comparison
*Estimated based on analogs.
Biological Activity
Ethyl 2-(trifluoromethyl)furan-3-carboxylate is an organic compound notable for its structural features, including a trifluoromethyl group attached to a furan ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme interactions, metabolic pathways, and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H7F3O2
- Molecular Weight : Approximately 220.15 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity, which can influence biological membrane permeability.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group can modulate enzyme activity and influence biochemical pathways. This compound may act as an inhibitor or modulator of specific enzymes or receptors, making it relevant for drug development.
Enzyme Interactions
This compound has been shown to participate in enzyme interactions, which can lead to alterations in metabolic pathways. Research indicates that the compound may affect the activity of enzymes involved in various biochemical processes, although specific details on target enzymes remain limited.
Anticancer Activity
While direct studies on the anticancer properties of this compound are scarce, related compounds in the furan family have demonstrated significant antitumor activity. For instance, derivatives similar in structure have been evaluated against various cancer cell lines, showing promising growth inhibition results (IC50 values often ranging from nanomolar concentrations) . Further research is necessary to elucidate the specific anticancer potential of this compound.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate | Methyl group at C-2 | Enhanced enzyme interaction potential |
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate | Bromine substitution | Notable for its reactivity and potential as a pharmaceutical intermediate |
Mthis compound | Methyl ester instead of ethyl | Altered solubility and reactivity profiles |
The unique substitution patterns in these compounds contribute to their distinct chemical and biological properties.
Case Studies and Research Findings
- Synthesis and Biological Studies :
- Anticancer Research :
-
Enzyme Modulation :
- Preliminary findings indicate that compounds with similar structures may modulate enzyme activities involved in metabolic pathways, warranting further investigation into this compound's specific interactions .
Q & A
Q. Basic: What synthetic strategies are commonly employed to synthesize Ethyl 2-(trifluoromethyl)furan-3-carboxylate?
Answer:
Key synthetic routes include:
- Suzuki-Miyaura Coupling : Introduction of the trifluoromethyl group via cross-coupling reactions with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid), followed by esterification .
- Cyclization of Precursors : Formation of the furan ring via acid-catalyzed cyclization of keto-esters or β-keto acids bearing trifluoromethyl substituents.
- Esterification of Carboxylic Acids : Reaction of 2-(trifluoromethyl)furan-3-carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄ or TFA catalysis) .
Critical Parameters : Solvent polarity (DMF or THF), temperature control (60–80°C), and catalyst selection (Pd for coupling reactions) significantly impact yield .
Q. Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- LC-MS : Confirms molecular weight (e.g., m/z 366 [M+H]⁺ observed in structurally similar esters) and detects impurities .
- HPLC : Assesses purity under standardized conditions (e.g., retention time 1.26 minutes using SMD-TFA05 mobile phase) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features, such as ester carbonyl (δ ~165 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolves molecular geometry using SHELX-90 for phase determination .
Q. Advanced: How can researchers mitigate steric hindrance during trifluoromethyl group installation?
Answer:
- Ligand Design : Use bulky ligands (e.g., XPhos) in coupling reactions to stabilize transition states and reduce steric clashes.
- Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing time and improving regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl intermediates .
Case Study : In a patent synthesis, elevated temperatures (80°C) and excess boronic acid improved yields of trifluoromethylated pyrimidines .
Q. Advanced: How to resolve contradictory crystallographic data for derivatives of this compound?
Answer:
- Phase Annealing (SHELX-90) : Utilizes simulated annealing algorithms to refine phases, particularly for large or twinned crystals .
- Multi-Solution Approaches : Combines direct methods with negative quartet relations to enhance structure solution accuracy.
- High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å resolution) to reduce ambiguities in electron density maps .
Q. Basic: What physicochemical properties influence its reactivity?
Answer:
- Electron-Withdrawing Trifluoromethyl Group : Increases electrophilicity at the furan ring, facilitating nucleophilic substitution or Diels-Alder reactions.
- Ester Moiety : Hydrolyzes under basic conditions (e.g., NaOH/EtOH) to the carboxylic acid for further derivatization .
- Lipophilicity : LogP ~2.5 (predicted) enhances membrane permeability in bioactive analogs .
Q. Advanced: How to identify and suppress by-products during synthesis?
Answer:
- Real-Time Monitoring : Use LC-MS to detect intermediates/by-products (e.g., m/z 921 [M+H]⁺ observed in side reactions) .
- Chromatographic Purification : Silica gel chromatography (hexane:EtOAc gradients) effectively isolates the target compound .
- Stoichiometric Adjustments : Limit excess reagents (e.g., <1.2 eq. of boronic acid) to minimize homo-coupling by-products .
Q. Basic: What are its applications in medicinal chemistry?
Answer:
- Bioactive Scaffold : Serves as a precursor for anticancer agents (e.g., kinase inhibitors) and antiviral compounds. Trifluoromethyl groups enhance metabolic stability .
- Protease Inhibitors : Derivatives exhibit activity against SARS-CoV-2 Mpro and HIV-1 protease due to strong halogen bonding .
Q. Advanced: How to optimize enantioselective synthesis of its chiral derivatives?
Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of α,β-unsaturated esters.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)furan-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-2-13-7(12)5-3-4-14-6(5)8(9,10)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETYPAIUONGOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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